molecular formula C9H18N2O3 B14566550 methyl N'-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate CAS No. 61640-58-2

methyl N'-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate

Cat. No.: B14566550
CAS No.: 61640-58-2
M. Wt: 202.25 g/mol
InChI Key: HNSXXKDPEREBEI-UHFFFAOYSA-N
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Description

Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate is an organic compound with the molecular formula C9H18N2O3 This compound is characterized by its unique structure, which includes a heptene backbone with hydroxyl groups at the 3rd and 5th positions, and a carbamimidate group attached to the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the heptene backbone, which can be derived from commercially available starting materials.

    Hydroxylation: The introduction of hydroxyl groups at the 3rd and 5th positions is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

    Carbamimidate Formation: The final step involves the formation of the carbamimidate group. This is typically achieved by reacting the hydroxylated heptene with methyl isocyanate (CH3NCO) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound using hydrogen gas (H2) and a palladium catalyst (Pd/C).

    Substitution: The carbamimidate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated heptane derivatives

    Substitution: Formation of substituted carbamimidates

Scientific Research Applications

Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate involves its interaction with specific molecular targets. The hydroxyl groups and the carbamimidate moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamate
  • Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)urea
  • Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)thiourea

Uniqueness

Methyl N’-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a carbamimidate moiety provides a versatile platform for various chemical modifications and interactions. This makes it a valuable compound for diverse scientific research applications.

Properties

CAS No.

61640-58-2

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl N'-(3,5-dihydroxyhept-4-en-3-yl)carbamimidate

InChI

InChI=1S/C9H18N2O3/c1-4-7(12)6-9(13,5-2)11-8(10)14-3/h6,12-13H,4-5H2,1-3H3,(H2,10,11)

InChI Key

HNSXXKDPEREBEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(CC)(N=C(N)OC)O)O

Origin of Product

United States

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